6-Methoxy-2(3H)-benzothiazolone
Overview
Description
6-Methoxy-2(3H)-benzoxazolone, also known as 6-MBOA, belongs to the class of organic compounds known as benzoxazolones . It is found in maize roots and is a key component of Biological Nitrification Inhibition (BNI) in maize .
Synthesis Analysis
The synthesis of 6-Methoxy-2(3H)-benzoxazolone or its derivatives has been reported in several studies . For instance, a series of novel 2-(6-methoxy-2-naphthyl)propanamide derivatives were synthesized and evaluated for their potential antibacterial activity .Molecular Structure Analysis
The molecular structure of 6-Methoxy-2(3H)-benzoxazolone is characterized by a benzoxazolone core with a methoxy group attached .Chemical Reactions Analysis
6-Methoxy-2(3H)-benzoxazolone has been found to inhibit the conversion of NH3 to NH2OH as well as NH2OH to NO2− in Nitrosomonas europaea, suggesting that it blocks both ammonia monooxygenase and hydroxylamine oxidoreductase enzymatic pathways .Scientific Research Applications
1. Cholinesterase Inhibition
6-Methoxy-2(3H)-benzothiazolone derivatives have been studied for their potential in inhibiting cholinesterases. These compounds show more effectiveness against butyrylcholinesterase than acetylcholinesterase, indicating potential use in treating Alzheimer's disease (Alagöz et al., 2022).
2. Synthesis of Anti-inflammatory and Antiepileptic Agents
Benzothiazolone derivatives, including 6-Methoxy-2(3H)-benzothiazolone, have been found to possess anti-inflammatory, antiepileptic, analgesic, and antiviral properties. These derivatives are synthesized using a novel method, indicating their potential in drug development (Ucar et al., 1998).
3. Antibacterial Properties
The synthesis and biological evaluation of 6-Methoxy-2-aminobenzothioate derivatives have demonstrated antibacterial activity against various bacterial strains, suggesting their use in combating bacterial infections (Juber et al., 2020).
4. Lipid-Lowering Effects
Compounds derived from 6-Methoxy-2(3H)-benzothiazolone have shown lipid-lowering properties in mice, comparable to standard drugs like fenofibrate. This points towards their potential application in treating hypercholesterolemia and related conditions (Yous et al., 2005).
5. Liquid Crystal Technology
6-Methoxy-2(3H)-benzothiazolone-based liquid crystals have been synthesized, showing potential applications in the field of liquid crystal technology and display devices (Ha et al., 2010).
6. Anticancer and Antiangiogenic Activity
Derivatives of 6-Methoxy-2(3H)-benzothiazolone have been studied for their anticancer and antiangiogenic activities. They exhibit potent inhibition of cancer cell growth and disrupt vascular endothelial cells, offering a promising route for cancer therapy (Romagnoli et al., 2015).
7. Antimicrobial Properties of Metal Complexes
Metal complexes with ligands derived from 6-Methoxy-2(3H)-benzothiazolone have been synthesized and demonstrated to have antimicrobial properties against bacterial and fungal pathogens. These complexes show potential in developing new antimicrobial agents (Kyhoiesh et al., 2022).
Future Directions
6-Methoxy-2(3H)-benzoxazolone has been identified as a key component of BNI in maize, which is an effective strategy for improving nitrogen uptake by limiting nitrogen losses from agricultural fields . This finding could serve as the groundwork for the construction of an advanced environment-friendly agricultural system .
properties
IUPAC Name |
6-methoxy-3H-1,3-benzothiazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S/c1-11-5-2-3-6-7(4-5)12-8(10)9-6/h2-4H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPYQLRSABFZAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60548276 | |
Record name | 6-Methoxy-1,3-benzothiazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60548276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-2(3H)-benzothiazolone | |
CAS RN |
40925-65-3 | |
Record name | 6-Methoxy-1,3-benzothiazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60548276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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